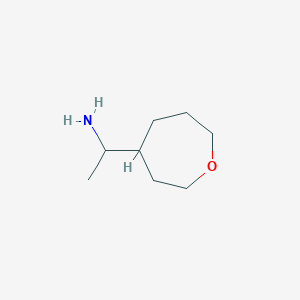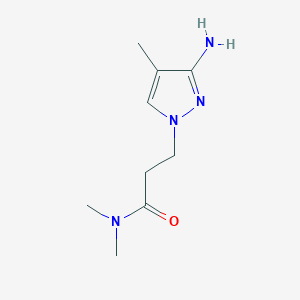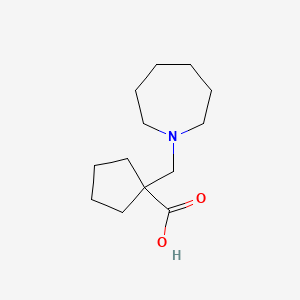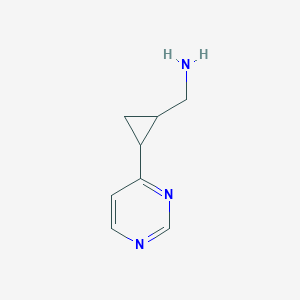
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C8H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine typically involves the cyclopropanation of pyrimidine derivatives followed by amination. One common method includes the reaction of pyrimidine with cyclopropyl bromide in the presence of a base to form the cyclopropylpyrimidine intermediate. This intermediate is then treated with ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2-(Pyrimidin-4-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparación Con Compuestos Similares
Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar pyrimidine core but has different substituents.
2-aminopyrimidin-4(3H)-one: Another pyrimidine derivative with potential biological activities.
Uniqueness
(2-(Pyrimidin-4-yl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(2-pyrimidin-4-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-4-6-3-7(6)8-1-2-10-5-11-8/h1-2,5-7H,3-4,9H2 |
Clave InChI |
DPGKCMPDUCLWPI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=NC=NC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


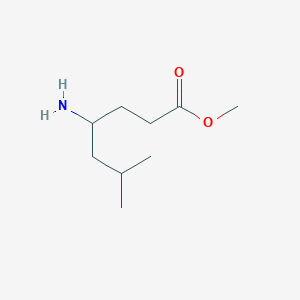

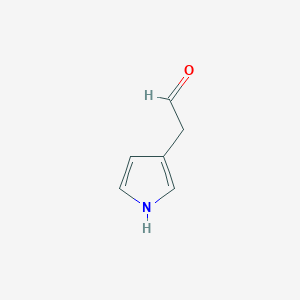
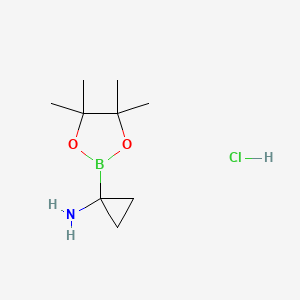
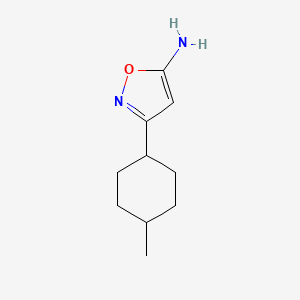

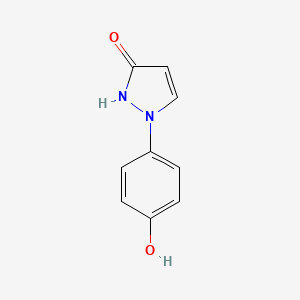
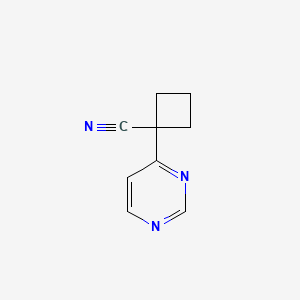
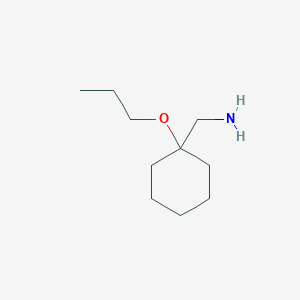
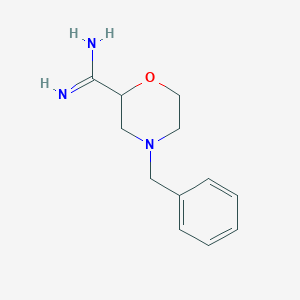
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
